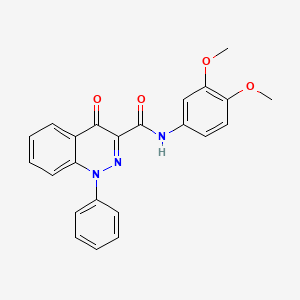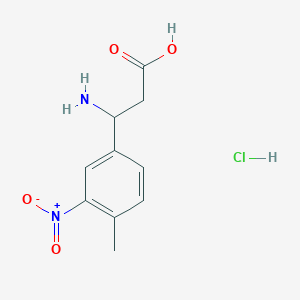![molecular formula C12H15N3 B2602582 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine CAS No. 2091751-12-9](/img/structure/B2602582.png)
1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine” is a chemical compound with the empirical formula C11H13N3 . It has a molecular weight of 187.24 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNCC1=CN(C2=CC=CC=C2C)N=C1 .
Scientific Research Applications
Structural Characterization and Analysis
Delgado et al. (2020) synthesized and characterized a pyrazoline compound, providing insights into its crystal packing dominated by weak interactions, which could be relevant for understanding the structural aspects of similar compounds like 1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine (Delgado et al., 2020).
DNA Binding and Cytotoxicity
Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands, revealing their DNA binding propensity and cytotoxicity against various cancer cell lines, offering a framework for assessing similar compounds for potential therapeutic applications (Kumar et al., 2012).
Catalytic Activity and Polymerization
Cho et al. (2019) synthesized Cu(II) complexes with N,N-bidentate ligands, demonstrating their use as pre-catalysts for polylactide polymerization, highlighting the application of such compounds in polymer science (Cho et al., 2019).
Anti-Inflammatory and Antimicrobial Activities
Nassar et al. (2011) synthesized diarylpyrazoles with significant anti-inflammatory activity, providing insights into the therapeutic potential of pyrazole derivatives, including those related to this compound (Nassar et al., 2011).
Ligand Design and Metal Complexes
Reger et al. (2006) designed and synthesized new bis(pyrazolyl)ethanamine ligands and their copper(I) complexes, exploring their structural organization and potential for probing supramolecular interactions, which could be applicable to the study and design of metal-organic frameworks or catalytic systems involving similar compounds (Reger et al., 2006).
Properties
IUPAC Name |
1-[1-(2-methylphenyl)pyrazol-3-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-5-3-4-6-12(9)15-8-7-11(14-15)10(2)13/h3-8,10H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCPYPIUHYKRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=N2)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2602500.png)
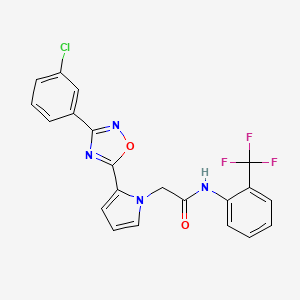
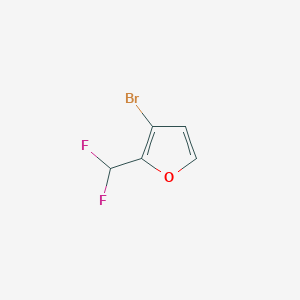
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2602505.png)
![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)
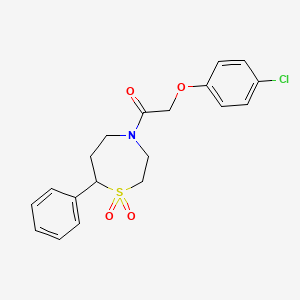


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2602517.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2602519.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)
